Product packaging for Antiogenin(Cat. No.:)

Antiogenin

Cat. No.: B1252881
M. Wt: 406.5 g/mol
InChI Key: ULRMPWVHLRZNOY-CFVFHYIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Cardenolides as Natural Products

Cardenolides constitute a crucial class of natural products, predominantly found in various plant families, notably Apocynaceae and Asclepiadaceae . Their characteristic chemical architecture features a steroid nucleus to which a five-membered lactone ring, specifically an α:β-unsaturated γ-lactone (butenolide) ring, is attached at the C-17 position . These compounds are formally classified as C23 steroid glycosides .

The biological significance of cardenolides primarily stems from their potent inhibitory action on the sodium/potassium ATPase (Na/K-ATPase) pump located in cardiac cells . This inhibition leads to an increase in intracellular sodium and, subsequently, calcium levels, which profoundly affects cardiac muscle contraction . Consequently, cardenolides have historically been employed in medicine for their positive inotropic effects, making them valuable in the treatment of conditions such as congestive heart failure and certain cardiac arrhythmias . Beyond their well-known cardiac effects, cardenolides have also demonstrated other biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, some plant and animal species utilize cardenolides as a chemical defense mechanism against herbivores .

The use of cardiac glycosides, a class that encompasses cardenolides, in medicinal practices dates back several centuries . A pivotal moment in their study occurred in 1785 when Sir William Withering published his seminal work detailing the efficacy of the foxglove plant (Digitalis purpurea) in treating "dropsy," a condition now recognized as congestive heart failure . This marked the formal introduction of digitalis preparations into Western medicine. Digoxin, a widely recognized cardiac glycoside, is notably derived from the Digitalis lanata plant . Historically, beyond their therapeutic applications, these compounds were also employed in various cultures to coat arrows for hunting, highlighting their potent biological impact .

Overview of the Cardenolide Class and Its Biological Significance

Nomenclature and Chemical Classification of Antiogenin

This compound serves as the aglycone (genin) of several related cardenolide glycosides, including antioside (B1199726), antiogoside, and α-antioside .

The systematic IUPAC name for this compound is: (3S,5S,8R,9S,10R,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.

This compound is explicitly classified as a cardanolide (B1197209) steroid with a C23 carbon skeleton . As the aglycone component of cardenolide glycosides, this compound inherently possesses the C23 steroid structure that defines this class of natural products .

This compound is a member of the 3β-hydroxy steroid family. Cardenolides, including this compound as their aglycone, are characterized by the presence of a hydroxyl group at the 3β-position of their steroid nucleus . This structural feature is common among many biologically active steroids and is a key site for glycosidic linkage in cardiac glycosides . The 3β-hydroxysteroid dehydrogenases (3β-HSDs) are a family of enzymes that catalyze the oxidative conversion of Δ5-3β-hydroxysteroids, underscoring the significance of this functional group in steroid biochemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O6 B1252881 Antiogenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O6/c1-20-6-3-14(24)11-22(20,27)7-4-16-17(20)10-18(25)21(2)15(5-8-23(16,21)28)13-9-19(26)29-12-13/h9,14-18,24-25,27-28H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21-,22-,23-/m0/s1

InChI Key

ULRMPWVHLRZNOY-CFVFHYIWSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Pathways of Antiogenin

Natural Sources and Distribution of Antiogenin

This compound is primarily found as the genin (aglycone) component of cardiac glycosides in certain plant species.

The most well-documented primary source of this compound is Antiaris toxicaria (also known as the "upas tree"), where it serves as the genin for compounds such as antiogoside, antioside (B1199726), and α-antioside. Another plant, Hedysarum caucasicum, has been reported to contain antioside, a glycoside functionally related to this compound.

Antiaris toxicaria is predominantly distributed in tropical regions across Africa, Asia, and Australia. Hedysarum caucasicum is a species within the genus Hedysarum, which includes Hedysarum alpinum, a plant with a circumpolar distribution extending into parts of North America, including Alaska, Maine, Michigan, Montana, North Dakota, New Hampshire, South Dakota, Vermont, and Wyoming, as well as Canadian provinces like Alberta, New Brunswick, Newfoundland and Labrador, and Saskatchewan. These plants typically thrive in moist, mountainous woods, limy river banks, and gravelly slopes.

In Antiaris toxicaria, this compound-derived glycosides, such as antioside, are found in the seeds and latex. Similarly, antioside, a glycoside related to this compound, is present in Hedysarum caucasicum.

Geographical and Ecological Distribution of Producing Organisms

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound, as a cardenolide, typically follow general principles applicable to natural products, particularly those of steroidal glycoside nature.

Cardenolides, like this compound, are C23 steroid glycosides characterized by an α:β-unsaturated γ-lactone (butenolide) ring attached at C-17. The isolation process often involves the breakdown of the glycosidic bonds to yield the aglycone (genin) and sugar moieties. This can occur through enzymatic hydrolysis or other chemical methods. The stability of the C-14 hydroxyl group is considered an integral part of natural genins in this class of compounds.

For the separation and purification of cardenolides from complex biological matrices, chromatographic techniques are commonly employed. While specific detailed protocols for this compound's isolation are not extensively detailed in the provided information, general chromatographic separations have been utilized for cardenolides found in Antiaris toxicaria. These methods are crucial for separating the target compound from other plant constituents, given the diverse array of secondary metabolites present in these botanical sources.

Compound Names and PubChem CIDs

General Principles of Natural Product Isolation Relevant to Cardenolides

Biosynthesis of this compound and Related Cardenolides

Cardenolides are a diverse group of steroidal specialized metabolites in plants, characterized by a steroid core with an unsaturated five-membered lactone ring at carbon 17 . Despite their ecological and medical relevance, the full biosynthetic pathway for cardenolides, including this compound, has not been fully described in any plant species . However, research has shed light on the initial steps and subsequent modifications that lead to these complex structures.

Overview of Steroid Biosynthesis Pathways

The biosynthesis of steroids, including the precursors to cardenolides, initiates from acetyl-CoA units. These units condense to form mevalonate, which is then converted into activated isoprene (B109036) units . Six of these isoprenoid units polymerize to form the 30-carbon acyclic hydrocarbon squalene (B77637) . Squalene undergoes selective epoxidation to form (3S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase .

Following this, the cyclization of oxidosqualene yields different primary sterols depending on the organism. In animals, lanosterol (B1674476) is the key intermediate, while in plants, cycloartenol (B190886) serves as the initial cyclic precursor . Both lanosterol and cycloartenol are subsequently modified through a series of enzymatic steps to produce cholesterol .

In the context of cardenolide biosynthesis in plants, cholesterol and other phytosterols (B1254722) (such as campesterol (B1663852) and β-sitosterol) are proposed as the primary sterol precursors . A crucial committed step in the cardenolide biosynthetic pathway is the conversion of these sterols into pregnenolone (B344588). This reaction is catalyzed by cytochrome P450, family 87, subfamily A (CYP87A) enzymes, as identified in phylogenetically distant plants like Digitalis purpurea, Calotropis procera, and Erysimum cheiranthoides . This enzymatic function marks a key entry point into the cardenolide pathway .

Enzymatic Steps and Precursors in Cardenolide Formation

Once pregnenolone is formed, the pathway towards the cardenolide aglycone, such as this compound, proceeds through a series of pregnane (B1235032) intermediates . Key enzymes identified in these early steps include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR, also known as St5βR) . These enzymes are responsible for converting pregnenolone into compounds like 5β-pregnane-3,20-dione and 5β-pregnane-3β-ol-20-one .

Further critical modifications involve hydroxylation at specific positions of the steroid core, particularly at carbons 14 and 21 . Recent research has identified 2-oxoglutarate-dependent dioxygenases (2OGDs), specifically CARDENOLIDE METABOLISM 5 (CARD5) and CARDENOLIDE METABOLISM 6 (CARD6), in Erysimum cheiranthoides that catalyze these 14β- and 21-hydroxylation reactions . Knockout mutants of these genes show deficiencies in cardenolide biosynthesis and accumulate pathway intermediates, underscoring their essential role .

Table 1: Key Enzymes and Their Roles in Cardenolide Biosynthesis

Enzyme Class/NameRole in BiosynthesisOrganisms/ContextSource
Squalene EpoxidaseEpoxidation of squalene to (3S)-2,3-oxidosqualeneGeneral steroid biosynthesis
Oxidosqualene-Lanosterol CyclaseCyclization of oxidosqualene to lanosterol (animals)General steroid biosynthesis
Oxidosqualene-Cycloartenol CyclaseCyclization of oxidosqualene to cycloartenol (plants)General steroid biosynthesis
CYP87A Enzymes (e.g., CYP87A106, CYP87A103, EcCYP87A126)Conversion of cholesterol/phytosterols to pregnenolone (first committed step)Digitalis purpurea, Calotropis procera, Erysimum cheiranthoides
3β-Hydroxysteroid Dehydrogenase (3βHSD)Conversion of pregnenolone to pregnane intermediatesDigitalis lanata, Erysimum species
Progesterone 5β-Reductase (P5βR/St5βR)Conversion of pregnenolone to pregnane intermediatesDigitalis lanata, Erysimum species, A. thaliana
2-Oxoglutarate-dependent Dioxygenases (2OGDs) (e.g., CARD5, CARD6)Catalyze 14β- and 21-hydroxylation of the steroid coreErysimum cheiranthoides

Genetic and Enzymatic Determinants of Glycosidation Patterns

Following the formation of the cardenolide aglycone, such as this compound, further modifications occur, notably glycosylation, acetylation, and oxidation, which collectively generate a vast diversity of cardiac glycosides, potentially over 100 different types . A defining feature of cardenolides is the attachment of a sugar side chain at the C-3β position of the steroidal core . These sugar moieties can vary significantly, incorporating up to five carbohydrate units, including common sugars like glucose, as well as rare 6-deoxy, 2,6-dideoxy, and 6-deoxy-3-methoxy sugars (e.g., D-fucose, D-digitoxose, D-digitalose) . For instance, antioside is specifically characterized as this compound 3-O-alpha-L-rhamnoside, illustrating a particular glycosidation pattern .

The enzymatic process of adding these sugar units is generally carried out by glycosyl transferases, such as uridine (B1682114) diphosphate-dependent glucosyltransferases (UGTs), which play a broad role in the glycosylation of various secondary metabolites in plants . While the general role of glycosyl transferases in cardenolide modification is recognized, the specific genetic and enzymatic determinants that dictate the precise glycosidation patterns for the full spectrum of cardenolides, including this compound, are still largely uncharacterized . Current research has primarily identified genes for the core cardenolide biosynthesis, such as 3βHSD and P5βR/P5βR2 . The elucidation of the enzymes and genes responsible for the diverse glycosylation patterns remains an important area for future research in understanding the complete biosynthesis of cardenolides.

Structure Activity Relationships Sar and Analogue Derivatization

Structural Features Essential for Antiogenin Activity

The core structure of this compound, like other cardenolides, dictates its fundamental activity. Key structural elements include the steroidal core, the lactone ring, and the configuration of hydroxyl groups.

Cardenolides, including this compound, are defined by their C23 steroidal core structure . This fundamental steroid nucleus serves as the scaffold upon which other crucial functional groups are appended. The diversity observed within the cardenolide family is primarily generated through modifications to this core steroid structure, also known as the genin . The integrity and specific arrangement of the C23 steroidal core are paramount for the compound's characteristic biological effects, particularly its cardiotonic activity .

The configuration and presence of hydroxyl groups on the this compound structure are significant for its activity. For instance, the C-14 hydroxyl group is considered an integral part of natural cardenolide genins, as its removal through dehydration or hydrolysis often leads to anhydro-derivatives . Specific hydroxyl configurations, such as the 14β-OH group, are crucial in the synthesis of cytotoxic cardenolides like acospectoside A and acovenoside B, suggesting their importance for biological function . The presence of a β-hydroxyl group, alongside the α,β-unsaturated lactone ring at C-17, is also noted as a structural feature influencing the antiherpes activity of cardenolides .

Role of the α:β-Unsaturated γ-Lactone Ring at C-17

Synthesis and Derivatization of this compound Analogues

The modification of this compound and its analogues is a key area of research for exploring new therapeutic agents and understanding structure-activity relationships.

Chemical glycosidation is a fundamental method for synthesizing cardenolide glycosides, which are often more soluble and can have altered pharmacokinetic properties compared to their aglycones . A rapid and efficient procedure for the glycosylation of steroids, including cardenolides, has been established using a modified Koenigs-Knorr procedure. This method involves the reaction of cardenolides with peracetylated 1-bromo derivatives of various sugars (e.g., D-glucose, D-galactose, D-fucose, and cellobiose) at room temperature, followed by alkaline hydrolysis for deprotection . Other chemical O-glycosidation and C-glycosylation methods utilize glycosyl fluorides as glycosyl donors, which are activated by reagents such as SnCl2-AgClO4, SnCl2-TrClO4, SnCl2-AgOTf, TMSOTf, SiF4, BF3 x Et2O, TiF4, SnF4, Cp2MCl2-AgClO4 (where M = Zr or Hf), Cp2ZrCl2-AgBF4, Cp2HfCl2-AgOTf, and Bu2Sn(ClO4)2 . Chemical glycosylation generally involves the coupling of a glycosyl donor to a glycosyl acceptor, often resulting in the formation of a new stereogenic center at the anomeric position . Stereoselective glycosylation, such as 1,2-trans stereoselective glycosylation, is also employed in the total synthesis of specific cardenolides .

Modifications to the aglycone moiety (the non-sugar part) of cardenolides, including this compound, are crucial for generating structural diversity and influencing biological activity . One approach involves microbial biotransformation, which is a powerful procedure for specific biochemical modifications of substrate molecules. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been identified as an effective biocatalyst for modifying cardenolide-type secondary metabolites . This method allows for the exploration of structure-activity relationships and the discovery of new drug candidates .

Aglycones can be isolated from their glycoside forms through acid hydrolysis or enzymatic methods, providing a starting point for further chemical modifications . While the addition of sugar moieties to the steroid core is not essential for core activities like Na+/K+-ATPase inhibition, these additions significantly affect the pharmacodynamics and pharmacokinetics of cardenolide glycosides . Therefore, modifying the aglycone itself can directly impact the intrinsic bioactivity.

Another strategy, known as glycorandomization, involves linking different sugar moieties to the aglycone. This process can alter the solubility, mechanism of action, target recognition, and toxicity of the parent compounds . Glycorandomization can be achieved through synthetic or chemoenzymatic approaches, leveraging the substrate flexibility of glycosyltransferases and other enzymes towards both sugar and aglycone substrates . Specific chemical modifications on the aglycone, such as the presence of an acetyl group at C-16, have been shown to play a significant role in the cytotoxicity of other glycosides, suggesting similar possibilities for this compound analogues .

Preparation of Neoglycosides and Other Sugar AnaloguesThe synthesis of neoglycosides and other sugar analogues of cardiac glycosides, including those structurally related to this compound, is an important area of research for exploring structure-activity relationships and developing new therapeutic agents. General methods for synthesizing C3-O-neoglycosides and C3-MeON-neoglycosides of cardiac glycosides, such as digoxigenin (B1670575), have been developed using techniques like the Koenigs-Knorr method and neoglycosylationnih.gov. For instance, a series of C3-O-neoglycosides and C3-MeON-neoglycosides of digoxigenin were synthesized to study their anticancer activities, demonstrating the pivotal role of glycosyl substitution at the C3 position for biological activitynih.gov.

Another approach involves oxyamine neoglycosylation, which has been utilized for the synthesis of tigogenin (B51453) neoglycosides. This method has shown that glycoconjugation can convert non-active aglycones into potent products, highlighting the essential role of the carbohydrate moiety in the biological activity of steroidal saponins (B1172615) . Furthermore, chemical modification of sugars and nucleosides to produce analogues with improved selectivity and efficacy is a well-established practice, often starting from readily available sugar derivatives like α-D-glucose through multi-step synthetic processes . Such synthetic strategies allow for the creation of diverse sugar derivatives and nucleoside analogues by modifying the sugar part or attaching heterocyclic systems, mimicking nucleoside structures . These general synthetic principles are applicable to the creation of this compound neoglycosides and other sugar analogues, enabling the exploration of modified glycostructures to modulate properties such as protein affinity, metabolic stability, and lipophilicity .

Comparative Analysis of this compound and its GlycosidesThe biological profile of this compound is intrinsically linked to its glycosidic derivatives, which often exhibit distinct properties compared to the aglycone itself.

Comparative Biological Activity of this compound and its Natural DerivativesThe biological activities of cardiac glycosides, including those derived from this compound, are significantly influenced by the presence and nature of their sugar moieties. Cardiac glycosides isolated from Antiaris toxicaria, the plant source of this compound and its derivatives, are known for their potent cardiotonic effects and have also shown potential cytotoxic effects against various types of cancerresearchgate.net. For instance, toxicarioside O, a natural product derived from Antiaris toxicaria, has been identified as a promising anticancer agent, demonstrating inhibition of lung cancer cell proliferation and induction of apoptosisresearchgate.net.

Molecular Mechanisms of Action of Antiogenin Pre Clinical Focus

Interactions with Cellular Ion Channels and Pumps

The primary and most well-understood mechanism of action for Antiogenin, consistent with other cardenolides, involves its direct interaction with and inhibition of the sodium-potassium pump.

Downstream Effects on Ion Homeostasis and Membrane PotentialThe inhibition of Na+/K+-ATPase by this compound or related cardenolides leads to significant alterations in cellular ion homeostasis. Specifically, it results in an increase in intracellular sodium (Na+) concentrations and a decrease in intracellular potassium (K+) levelsfrontiersin.orgnih.gov. These shifts in ion gradients are critical, as intracellular Na+ concentrations are known to regulate various cellular processes, including the trafficking and signaling of the epidermal growth factor receptor (EGFR)frontiersin.org.

Furthermore, these ionic imbalances can directly impact the cell's membrane potential. Changes in membrane potential are recognized as crucial factors in various cellular functions and are often altered in pathological states such as cancer metastasis . The disruption of potassium ion homeostasis, for instance, is essential for maintaining membrane potential and plays roles in processes like protein synthesis and enzyme activation . By modulating the Na+/K+-ATPase, this compound indirectly influences the delicate balance of ions across the cell membrane, thereby affecting the membrane potential and subsequent cellular responses.

Modulation of Intracellular Signaling Pathways (Based on Related Cardenolides)

Beyond direct ion pump inhibition, cardenolides, including those structurally related to this compound, modulate a complex network of intracellular signaling pathways, contributing to their diverse biological activities.

Crosstalk with Key Signal Transduction Cascades (e.g., MAPK, JAK-STAT3, HER2-integrin)The interaction of cardenolides with the Na+/K+-ATPase rapidly elicits signaling pathways that involve Src kinase, the epidermal growth factor receptor (EGFR), and the Ras and p42/p44 MAPK activityaacrjournals.org. The interplay between the Na+/K+-ATPase, EGFR, and Src kinase is crucial in regulating downstream signaling pathways that influence cancer cell proliferation and survivalfrontiersin.org.

Cardenolides have also been shown to modulate other critical signal transduction cascades. Notably, they can deactivate the nuclear factor-kappa B (NF-κB) signaling pathway, which is often hyperactivated in cancers and affects the expression of genes linked to cancer hallmarks . Furthermore, cardiac glycosides act as potential inhibitors of several oncogenic genes and transcription factors, including HIF-α, NF-κB, AP-1, and C-Myc, demonstrating their selectivity against transcriptional alterations .

Influence on Gene Expression and Protein SynthesisThe modulation of signaling pathways by cardenolides has direct consequences for gene expression and protein synthesis. By deactivating the NF-κB signaling pathway, cardenolides can influence the expression of genes involved in critical cellular processes, including those related to the "hallmarks of cancer"aacrjournals.org. Cardiac glycosides have been reported to downregulate the expression of molecular drivers of the G2/M phase of the cell cycle, such as cyclin B1, cdc2, and survivin, thereby impacting cell proliferationmdpi.com.

The inhibition of the Na+/K+-ATPase by cardiac glycosides also leads to the downregulation of multiple signal transduction cascades that specifically target transcription factor proteins involved in cell growth and proliferation, influencing the transcription machinery . Furthermore, inhibition of Na+/K+-ATPase has been shown to decrease influenza virus replication by inhibiting the host cell translational machinery, potentially via a decrease in intracellular potassium . This highlights a direct link between the primary mechanism of cardenolides and the fundamental processes of gene expression and protein synthesis in the cell.

Mechanisms Affecting Cellular Processes

Specific pre-clinical data demonstrating the induction of apoptosis or programmed cell death pathways by the chemical compound this compound (C23H34O6) are not extensively reported in the current scientific literature. While some natural compounds, including other cardenolides, are known to induce apoptosis through various intrinsic and extrinsic pathways involving caspases and Bcl-2 family proteins, direct evidence for this compound's specific involvement in these mechanisms is not widely documented.

Detailed pre-clinical findings regarding the regulation of cell proliferation or differentiation by the chemical compound this compound (C23H34O6) are not widely available in the current scientific literature. Cell proliferation involves a highly regulated cell cycle, and differentiation is the process by which cells become specialized; however, specific molecular interactions of this compound with these processes are not well-described.

Specific pre-clinical data on the impact of the chemical compound this compound (C23H34O6) on cell migration and adhesion are not widely reported. Cell migration and adhesion are complex processes crucial for various biological functions, involving interactions with the extracellular matrix and cell adhesion molecules. However, the direct role and molecular mechanisms of this compound in these cellular activities remain largely unexplored in the published literature.

Biological Activities and Pre Clinical Efficacy of Antiogenin

Cardiotonic Activity in In Vitro and Animal Models

Cardiac glycosides, including cardenolides, are well-known for their cardiotonic effects, primarily by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium levels and subsequently enhancing myocardial contractility .

Effects on Myocardial Contraction Force and Heart Rate

While Antiogenin is classified as a cardenolide, a class of compounds recognized for their cardiotonic effects, specific detailed research findings on this compound's direct effects on myocardial contraction force and heart rate in isolated tissues or comprehensive animal models are not widely reported in the current scientific literature.

Assessment of Electrophysiological Parameters

Electrophysiological parameters are crucial for understanding a compound's impact on the heart's electrical activity, which is fundamental to its rhythmic beating. These parameters include action potential duration (APD), resting membrane potential (RMP), and the activity of various ion channels (e.g., sodium, potassium, and calcium channels) . In vitro, patch-clamp techniques on isolated cardiomyocytes or multi-electrode array (MEA) recordings of cardiac cell monolayers are commonly employed to measure these electrical properties . In vivo, electrocardiography (ECG) and intracardiac electrophysiological studies are used to assess effects on conduction velocity, refractory periods, and the potential for arrhythmias .

Anti-proliferative and Anticancer Activity in Cell Lines and Xenografts

Cardiac glycosides, as a broader class to which this compound belongs, have also garnered interest for their potential anti-proliferative and anticancer activities . These effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.

Cytotoxicity against Various Cancer Cell Lines

The cytotoxicity of a compound against cancer cells is a fundamental aspect of anticancer drug discovery and is typically assessed using in vitro cell-based assays. The most common method is the MTT assay, which measures cell viability and metabolic activity . Results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration at which the compound inhibits 50% of cell growth or viability . These assays are performed across a panel of human tumor cell lines representing various cancer types to determine the compound's broad-spectrum activity and selectivity .

Specific IC50 values or detailed cytotoxicity data for this compound against a panel of various cancer cell lines are not widely reported in the current scientific literature.

Inhibition of Tumor Growth in Animal Models (e.g., murine xenografts)

Following promising in vitro cytotoxicity, compounds are often evaluated for their ability to inhibit tumor growth in animal models, particularly murine xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, forming tumors . The efficacy of a compound is then assessed by measuring tumor volume and weight over time, comparing treated groups to control groups . This provides crucial insights into the compound's in vivo antitumor activity and potential mechanisms of action.

Specific studies demonstrating this compound's direct inhibition of tumor growth in animal xenograft models are not widely reported in the current scientific literature.

Evaluation of Anti-metastatic Potential

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. The anti-metastatic potential of a compound is evaluated through a series of in vitro and in vivo assays. In vitro, this includes assessing cell migration (e.g., wound healing assays) and invasion (e.g., Boyden chamber assays) . In vivo, anti-metastatic activity can be evaluated by injecting cancer cells into animals and then quantifying the number and size of metastatic foci in target organs (e.g., lungs, liver) after treatment .

Specific research findings on this compound's direct anti-metastatic potential in either in vitro or in vivo models are not widely reported in the current scientific literature.

Role in Other Biological Contexts (Pre-clinical/Mechanistic)

Detection as a Metabolite in Disease Models (e.g., Candida albicans infection in mice)

While research has extensively explored the metabolic changes and microbial modulation within disease models such as Candida albicans infection in mice, direct evidence specifically identifying this compound as a detected metabolite in these contexts is not available in the current literature. Studies in this area often focus on other compounds or broader metabolic shifts within the host or pathogen during infection.

Influence on Gut Microbiota Composition and Metabolism in Animal Studies

Current scientific literature does not provide specific research findings detailing the direct influence of the chemical compound this compound on gut microbiota composition or metabolism in animal studies. While the broader field of gut microbiota research in animal models has elucidated significant interactions between host and microbial communities, and how various compounds can modulate them, specific investigations involving this compound in this capacity are not readily documented. It is important to distinguish this compound (a chemical compound) from "angiogenin" (a protein), which has been studied for its role in maintaining gut microbe homeostasis in mice by balancing certain bacterial populations.

Potential Immunomodulatory Effects (as suggested by related cardenolides)

As a cardenolide, this compound is structurally related to a class of cardiac glycosides (CGs) known for their ability to inhibit the Na+/K+-ATPase pump. Beyond their well-established cardiotonic effects, recent studies highlight a broader spectrum of biological activities for CGs, including significant immunomodulatory properties.

The immunomodulatory effects of cardenolides are multifaceted and include:

Modulation of Immune Gene Transcription: Cardenolides can influence immune responses by modulating the transcription of numerous immune response genes, notably through the inhibition of nuclear factor kappa B (NF-κB). NF-κB is a crucial protein complex that controls DNA transcription, cytokine production, and cell survival, playing a central role in inflammation and immunity.

Suppression of T-helper Cells: Cardiac glycosides have been shown to suppress the activity of T-helper cells, which are critical orchestrators of immune responses.

Anti-inflammatory Potential: The resulting modulations in cytokine and chemokine levels, along with changes in immune cell ratios, suggest a potential utility for cardenolides in treating various inflammatory and autoimmune diseases. For instance, they can inhibit Th17 activity and interleukin-17 (IL-17) release by inhibiting the transcriptional activity of RORγt, thereby significantly reducing inflammatory responses.

Induction of Immunogenic Cell Death: Cardenolides are strongly linked to the induction of immunogenic cell death, a complex mechanism that can elicit an anticancer immune response.

Pro-autophagic Activity: Several cardiac glycosides have demonstrated pro-autophagic activity, which can contribute to their therapeutic effects, particularly in the context of anticancer mechanisms.

These established mechanisms of action for related cardenolides suggest that this compound may also possess similar immunomodulatory capabilities, warranting further investigation into its specific effects on immune pathways and inflammatory processes.

Analytical Methodologies for Antiogenin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating Antiogenin from complex mixtures and for its subsequent quantification. They leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely accepted and versatile separation technique, extensively employed for the analysis of drugs and natural products due to its high specificity, sensitivity, and reproducibility. The development of an HPLC method for this compound would typically involve a systematic four-step process: scouting, optimization, robustness testing, and validation.

Method Development Steps and Considerations:

Method Scouting: This initial phase involves screening various column chemistries (e.g., C18, C8 for reverse-phase HPLC, which is common for moderately polar to non-polar analytes like cardiac glycosides) and mobile phase conditions to identify the best combinations for effective separation of this compound from co-existing compounds.

Method Optimization: Once initial conditions are established, iterative testing is performed to refine parameters such as mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures with appropriate buffers), flow rate, column temperature, and injection volume to achieve optimal resolution, speed, and reproducibility. For compounds like this compound, which may have varying polarities due to their glycosidic nature, gradient elution is often preferred to separate analytes with a wide range of retention characteristics.

Robustness Testing: This step assesses the impact of small, deliberate variations in method parameters on the analytical results to ensure the method's reliability under normal usage.

Method Validation: The final stage involves a formal process to verify that the developed HPLC method is suitable for its intended purpose, providing consistent and satisfactory results within defined limits. This includes evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC is crucial for both qualitative identification and quantitative determination of this compound, ensuring its purity and concentration in research samples.

Gas Chromatography (GC) for Component Analysis

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. While this compound itself may not be directly volatile, GC, often coupled with Mass Spectrometry (GC-MS), can be applied for the analysis of its volatile derivatives or specific components after chemical modification (e.g., hydrolysis of the glycosidic bond to release the sugar moiety and subsequent derivatization).

Applications in this compound Research:

Sugar Component Analysis: For cardiac glycosides, GC can be utilized to identify and quantify the monosaccharide components after hydrolysis, providing valuable information about the glycosidic structure of this compound.

Volatile Metabolite Profiling: In broader metabolomic studies related to the biological sources of this compound, GC-MS can characterize volatile organic compounds (VOCs) or polar metabolites, contributing to a more comprehensive understanding of the plant's chemical profile. This involves sample preparation techniques like headspace solid-phase microextraction (HS-SPME) to extract volatile components before GC-MS analysis.

GC offers high sensitivity and resolution, making it suitable for analyzing specific components derived from this compound or its biological matrix.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering significant improvements in sensitivity, resolution, and speed due to the use of sub-2-µm particle columns and systems designed to withstand higher back-pressures.

Advantages and Applications for this compound:

Enhanced Resolution and Speed: UPLC enables faster separation of small molecules and complex mixtures, reducing analysis times significantly (up to nine times compared to conventional HPLC) while maintaining or improving separation efficiency. This is particularly beneficial for high-throughput screening or when analyzing numerous samples containing this compound.

Increased Sensitivity: The optimized design of UPLC systems leads to enhanced chromatographic and mass spectrometry performance, resulting in higher sensitivity for the detection of analytes like this compound.

Impurity and Metabolite Profiling: UPLC is widely applied in pharmaceutical analysis for quality control, purity assessment, and the identification of degradation products or metabolites. For this compound, UPLC can provide a detailed profile of related compounds and potential impurities, crucial for understanding its biosynthesis and stability.

Integration with Mass Spectrometry: UPLC is frequently coupled with mass spectrometry (UPLC-MS) for comprehensive analysis, as demonstrated by its use in investigating phytochemical components, including cardiac glycosides, from natural sources like Antiaris toxicaria.

UPLC's ability to provide rapid, high-resolution separations makes it an invaluable tool for the efficient and detailed analysis of this compound.

Mass Spectrometry for Identification and Metabolomics Profiling

Mass Spectrometry (MS) is an extremely sensitive analytical tool that provides accurate mass-related data for molecules. When coupled with chromatographic techniques, it becomes a powerful platform for the identification, quantification, and structural elucidation of compounds, including this compound, and for broader metabolomics profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and specificity of MS, making it an indispensable tool for analyzing complex biological samples.

Key Aspects of LC-MS for this compound Analysis:

High Selectivity and Sensitivity: LC-MS offers superior selectivity and sensitivity, allowing for the detection and quantification of this compound even at low concentrations in complex matrices. It can effectively differentiate target analytes from interfering substances.

Identification and Quantification: LC-MS provides initial identification based on the molecular weight of the analyte and can precisely quantify its concentration. Various quantification approaches, such as label-free quantification combined with external calibration or stable isotope dilution, can be employed.

Metabolomics Profiling: LC-MS is a major analytical platform for metabolomics, enabling the comprehensive profiling of metabolites in biological samples. This can be applied to study the metabolic pathways involving this compound or its derivatives within biological systems. Data processing software is used to identify metabolites based on public and self-built databases, and statistical analyses like Principal Component Analysis (PCA) can visualize metabolic alterations.

Typical Performance Characteristics of LC-MS for Small Molecules: While specific data for this compound is not available, LC-MS methods for small molecules and natural products often exhibit:

Limits of Detection (LOD): Typically in the picogram to nanogram range. For mycotoxins, LODs can range from 0.5 to 200 µg kg⁻¹.

Limits of Quantification (LOQ): For mycotoxins, LOQs can range from 1 to 400 µg kg⁻¹.

Linearity (R²): Calibration curves often show R² values above 0.99, indicating excellent linearity across a broad range of concentrations.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for providing detailed structural information.

Role in this compound Structural Elucidation:

Fragment Ion Analysis: MS/MS generates a collection of fragment mass-to-charge ratios and abundances. By interpreting these fragmentation patterns, researchers can deduce the chemical structure of the molecule. This is particularly useful for complex natural products like cardiac glycosides, where characteristic fragmentation pathways can reveal the arrangement of sugar moieties and the aglycone.

Confirmation and Differentiation: MS/MS provides further confirmation of identification beyond molecular weight, and it can differentiate between structural isomers that have the same mass but different gas-phase conformations or fragmentation behaviors.

In-depth Characterization: When coupled with UPLC (UPLC-MS/MS or UHPLC-MS/MS), it offers an efficient method for in-depth structural elucidation of chemical compounds in complex matrices, providing crucial chemical information for quality control and mechanism-of-action research. This method can detect both precursor ions at low collision energies and fragment ions at high energies in a single run, reducing analysis time and improving efficiency.

The combination of LC-MS and MS/MS allows for sensitive and unambiguous analysis of compounds in complex samples, enabling both identification and quantification at physiological concentrations.

Application in Metabolomics Studies for Biological Sample Analysis

Metabolomics is a comprehensive field dedicated to the systematic identification and quantification of small molecules, known as metabolites, within biological systems. This "omics" approach offers a direct correlation with an organism's phenotype, providing insights into various biological processes and disease states. Given that this compound is a cardenolide steroid, its analysis, or that of its related glycosides, can be integrated into metabolomics studies to understand their presence, concentration, and metabolic fate within biological samples.

The primary analytical platforms employed in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Both techniques are crucial for detecting and characterizing a wide range of metabolites, including steroids, in complex biological matrices such as urine, serum, plasma, tissues, and cells.

In metabolomics workflows, biological samples undergo preparation steps before analysis. For instance, steroid profiling in urine can involve liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze both intact steroid conjugates and enzymatically deconjugated steroids. LC-MS is particularly effective for the quantitative analysis of known metabolites and has seen widespread application in clinical research. NMR spectroscopy, while also contributing to metabolic profiling, offers unique advantages for identifying unknown or unexpected compounds by providing detailed structural information directly from spectral data.

While specific metabolomics studies focusing solely on this compound as the target compound may not be extensively detailed in readily available literature, the general methodologies applied to steroid metabolome analysis are directly applicable. These approaches enable researchers to investigate the presence and changes in cardenolide steroids like this compound within biological samples, contributing to a broader understanding of their roles in biological pathways or as potential biomarkers.

Spectroscopic Methods

Spectroscopic methods are indispensable tools for the structural elucidation and confirmation of chemical compounds. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, including complex steroids like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (2D NMR) experiments, such as COSY, HSQC, and HMBC, are routinely used for comprehensive structural characterization.

While direct NMR data for this compound (the aglycone) is not widely reported, spectroscopic data for its glycoside, Antioside (B1199726) (this compound 3-O-alpha-L-rhamnoside), provides valuable insights into the this compound core. The ¹³C-NMR spectrum of Antioside, for instance, reveals characteristic chemical shifts corresponding to the steroid skeleton and the attached rhamnose sugar moiety.

Table 1: Selected ¹³C-NMR Chemical Shifts for Antioside (in CDCl₃, 25 MHz)

Carbon PositionChemical Shift (δC, ppm)
C-130.5
C-226.8
C-375.0
C-430.5
C-536.8
C-627.1
C-721.7
C-842.0
C-936.2
C-1035.6
C-1121.9
C-1240.4
C-1350.4
C-1485.8
C-1532.7
C-1627.4
C-1751.5
C-1815.8
C-1923.5
C-20176.4
C-2174.6
C-22117.0
C-23177.6
Rhamnose C-1'102.5
Rhamnose C-2'70.8
Rhamnose C-3'84.0
Rhamnose C-4'68.1
Rhamnose C-5'70.6
Rhamnose C-6'16.3

Note: Data presented here is for Antioside (this compound 3-O-alpha-L-rhamnoside), which contains the this compound aglycone.

These chemical shifts, particularly those in the steroid ring system and the characteristic signals of the α,β-unsaturated γ-lactone ring at C-20, C-21, C-22, and C-23, are crucial for confirming the cardenolide structure. The signals from the rhamnose sugar further confirm the glycosidic linkage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and chromophores within a molecule.

For Antioside, the glycoside of this compound, characteristic absorption bands have been reported from IR and UV-Vis spectroscopic analyses.

Table 2: Spectroscopic Data for Antioside

MethodCharacteristic Absorption / λmaxDescription of Functional Group / Chromophore
IR3400 cm⁻¹ (KBr)Hydroxyl (OH) stretching
2885 cm⁻¹ (KBr)Aliphatic C-H stretching
1778 cm⁻¹ (KBr)α,β-unsaturated γ-lactone (C=O) stretching
1735 cm⁻¹ (KBr)α,β-unsaturated γ-lactone (C=O) stretching
1670 cm⁻¹ (KBr)α,β-unsaturated γ-lactone (C=C) stretching
UV-Vis217 nm (MeOH)Conjugated system within the lactone ring

Note: Data presented here is for Antioside (this compound 3-O-alpha-L-rhamnoside), which contains the this compound aglycone.

The IR spectrum of Antioside exhibits strong absorption bands at 3400 cm⁻¹, indicative of hydroxyl groups (OH) present in both the steroid core and the sugar moiety. The bands at 2885 cm⁻¹ correspond to aliphatic C-H stretching vibrations. Crucially, the absorptions at 1778 cm⁻¹ and 1735 cm⁻¹ are characteristic of the carbonyl stretching within the α,β-unsaturated γ-lactone ring, a defining feature of cardenolides. The band at 1670 cm⁻¹ can be attributed to the C=C stretching of the same lactone ring.

The UV-Vis spectrum of Antioside shows a maximum absorption (λmax) at 217 nm in methanol. This absorption is characteristic of the conjugated system present in the α,β-unsaturated γ-lactone ring, which acts as a chromophore. These spectroscopic fingerprints are vital for confirming the presence of key structural elements within the this compound moiety.

Future Directions and Research Opportunities

Comprehensive Elucidation of Direct Molecular Targets

Cardenolides are well-known for their primary interaction with the Na+/K+-ATPase, a crucial enzyme involved in maintaining cellular ion homeostasis . However, a comprehensive understanding of Antiogenin's specific molecular targets and its precise mechanism of action remains an active area of investigation. Future research should aim to:

Investigate Isoform Selectivity: The Na+/K+-ATPase exists in different isoforms (e.g., α1, α2, α3), and their varying sensitivities to cardiac glycosides can influence therapeutic effects and toxicity . Detailed studies are needed to determine this compound's binding affinity and functional impact on specific Na+/K+-ATPase isoforms, which could inform its selectivity and potential therapeutic window.

Identify Novel Intracellular Targets: Beyond the Na+/K+-ATPase, recent studies suggest that cardiac glycosides may modulate additional intracellular targets and signaling pathways, such as endosomal trafficking of Na+/K+-ATPase and Src kinase, and the downregulation of pro-survival proteins like Mcl-1 and Bcl-xL . Future research should explore if this compound also engages these or other previously unidentified targets, contributing to its diverse biological activities.

Conduct Detailed Binding and Functional Assays: High-resolution binding studies and comprehensive functional assays are essential to characterize this compound's interactions with its targets, providing insights into the molecular basis of its activity.

Detailed Understanding of Upstream Regulatory Pathways Affecting this compound Biosynthesis

The biosynthesis of cardenolides in plants is a complex process influenced by various factors, including phytohormones and environmental stressors . While some key enzymes involved in the cardenolide biosynthetic pathway have been identified, such as certain cytochrome P450 enzymes (e.g., CYP87A family), 3β-hydroxysteroid dehydrogenase, and progesterone (B1679170) 5β-reductases , the complete pathway for this compound remains to be fully elucidated. Future research should focus on:

Mapping the Complete Biosynthetic Pathway: Comprehensive studies are needed to identify all enzymatic steps and intermediate compounds involved in the biosynthesis of this compound within Antiaris toxicaria and other producing plant species . This will involve advanced metabolomics and genomics approaches.

Elucidating Regulatory Mechanisms: Understanding how environmental cues (e.g., light, water stress, heavy metals) and endogenous factors (e.g., hormones, genetic variation) regulate the expression of genes encoding biosynthetic enzymes will be crucial for optimizing this compound production .

Enabling Sustainable Production: A detailed understanding of the biosynthesis can pave the way for biotechnological strategies, such as metabolic engineering of plant cell cultures or microbial systems, to produce this compound and its derivatives more sustainably and efficiently .

Advanced Structural Biology Studies of this compound-Target Interactions

Structural biology techniques are indispensable for gaining atomic-level insights into how this compound interacts with its molecular targets . Future research in this area should prioritize:

High-Resolution Co-crystallography and Cryo-EM: Determining the three-dimensional structures of this compound in complex with its primary target, the Na+/K+-ATPase, and any newly identified binding partners, will provide critical information on binding sites, conformational changes upon ligand binding, and the precise molecular determinants of specificity and potency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can complement crystallography by providing dynamic information about this compound-target interactions in solution, revealing transient binding events and conformational flexibility.

Computational Modeling and Docking: Advanced computational methods can be used to predict binding modes and affinities, guiding the design of new experiments and the development of novel analogues.

Development of Novel Synthetic Analogues with Enhanced Specificity or Potency

A significant challenge for cardenolides, including this compound, is their narrow therapeutic window and potential cardiotoxicity . The development of novel synthetic analogues with improved pharmacological profiles is a critical future direction. This will involve:

Rational Design and Synthesis: Leveraging the structural insights gained from target elucidation and structural biology studies, researchers can rationally design and synthesize this compound analogues with modifications to the steroid core, the unsaturated lactone ring, and any potential sugar moieties (if re-glycosylation is explored) .

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to systematically explore how chemical modifications impact this compound's potency, selectivity for specific targets or isoforms, and reduced toxicity . This iterative process will involve synthesizing libraries of derivatives and evaluating their biological activities.

Minimizing Off-Target Effects: A key goal is to design analogues that retain or enhance desired therapeutic effects while minimizing undesirable off-target interactions that contribute to toxicity .

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Roles

The integration of various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach for gaining a holistic, systems-level understanding of this compound's biological roles and effects . Future research should focus on:

Multi-Omics Profiling: Applying multi-omics approaches to study the effects of this compound in various biological systems (e.g., cell lines, animal models) to identify global changes in gene expression, protein profiles, and metabolic pathways .

Network Biology and Pathway Analysis: Utilizing bioinformatics and computational tools to integrate diverse omics datasets to construct comprehensive biological networks, identify perturbed pathways, and uncover novel mechanisms of action related to this compound .

Biomarker Discovery: Omics data can also facilitate the discovery of biomarkers that predict responsiveness to this compound or indicate its therapeutic efficacy and potential side effects.

Exploration of this compound's Potential in Novel Pre-clinical Disease Models

Beyond its historical cardiac applications, cardenolides, including this compound, have shown promising activities in various disease contexts, particularly in cancer . Future preclinical research on this compound should explore its potential in:

Diverse Cancer Models: Investigate this compound's efficacy and mechanisms in a wider range of preclinical cancer models, including those resistant to conventional therapies. Cardenolides have shown activity against various cancer cell lines, including retinoblastoma, lung cancer, prostate cancer, and neuroblastoma .

Antiviral and Immunomodulatory Applications: Explore this compound's potential in antiviral therapies, given that other cardiac glycosides have demonstrated antiviral properties (e.g., against SARS-CoV-2) . Investigate its immunomodulatory effects, as some cardenolides are known to influence immune responses .

Other Proliferative Diseases: Given the general antiproliferative effects observed with cardenolides, this compound's potential in other proliferative disorders beyond cancer warrants investigation .

Combination Therapies: Evaluate this compound's synergistic effects when combined with existing therapeutic agents in various disease models to identify potential combination strategies that enhance efficacy and reduce required doses.

Q & A

Q. How to address peer review critiques about this compound study limitations?

  • Preemptively discuss limitations in the discussion section (e.g., model system relevance) .
  • Use rebuttal letters to clarify misunderstandings and provide additional data (e.g., extended statistical analyses) .
  • Revise manuscripts iteratively, incorporating reviewer suggestions to strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antiogenin
Reactant of Route 2
Antiogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.